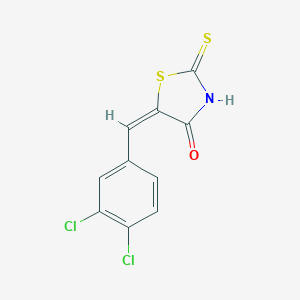

(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Beschreibung

(5E)-5-(3,4-Dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a heterocyclic compound belonging to the thiazol-4(5H)-one class, characterized by a benzylidene substituent at position 5 and a mercapto group at position 2. Its molecular formula is C₁₀H₅Cl₂NOS₂ (molecular weight: 290.19 g/mol), with a CAS registry number of 6326-22-3 . This compound is recognized for its structural versatility in medicinal chemistry, particularly as a scaffold for designing antimicrobial, anticancer, and enzyme-inhibiting agents .

Eigenschaften

IUPAC Name |

(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NOS2/c11-6-2-1-5(3-7(6)12)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJFJFLVZUHVOW-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)NC(=S)S2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/2\C(=O)NC(=S)S2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701034091 | |

| Record name | (E)-5-(3,4-Dichlorobenzylidene)-2-mercaptothiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701034091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-22-3 | |

| Record name | (E)-5-(3,4-Dichlorobenzylidene)-2-mercaptothiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701034091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Standard Laboratory-Scale Synthesis

Reagents :

-

3,4-Dichlorobenzaldehyde (1.0 equiv)

-

2-Mercapto-1,3-thiazol-4(5H)-one (1.2 equiv)

-

Sodium hydroxide (1.5 equiv) in ethanol (50 mL/g)

Procedure :

-

Dissolve 3,4-dichlorobenzaldehyde and 2-mercapto-1,3-thiazol-4(5H)-one in ethanol.

-

Add aqueous NaOH dropwise under stirring at 0–5°C.

-

Reflux the mixture at 80°C for 6–8 hours.

-

Cool to room temperature, acidify with dilute HCl (pH 4–5), and collect the precipitate via filtration.

-

Purify by recrystallization from ethanol or acetonitrile.

Key Observations :

-

The E-isomer predominates (>95%) due to steric and electronic stabilization of the trans-configuration.

-

Excess thiazolone ensures complete aldehyde conversion, minimizing dimerization byproducts.

Optimization of Reaction Parameters

Solvent and Base Selection

Ethanol and methanol are preferred solvents for their polarity and ability to dissolve both aromatic aldehydes and thiazolones. Base strength critically influences reaction rate and yield:

| Parameter | NaOH (1.5 equiv) | KOH (1.5 equiv) | NH₃ (2.0 equiv) |

|---|---|---|---|

| Yield (%) | 78–82 | 72–75 | 65–68 |

| Reaction Time | 6–8 hours | 8–10 hours | 12–14 hours |

Strong bases like NaOH accelerate enolate formation, enhancing nucleophilic attack on the aldehyde.

Temperature and Stoichiometry

Elevating temperature from 60°C to 80°C improves yield by 15–20%, but exceeding 85°C promotes side reactions (e.g., thiazole ring decomposition). A 1:1.2 molar ratio of aldehyde to thiazolone maximizes product formation while mitigating self-condensation.

Characterization and Purification Techniques

Spectroscopic Confirmation

Chromatographic Purification

Column chromatography (SiO₂, ethyl acetate/hexane 3:7) resolves E/Z isomers, though recrystallization suffices for high-purity (>98%) E-isomer isolation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors reduce reaction time to 2–3 hours via enhanced heat/mass transfer. Key parameters:

-

Residence Time : 30 minutes

-

Temperature : 75°C

-

Catalyst : Immobilized NaOH on alumina (0.5 wt%)

Solvent Recycling

Ethanol recovery (>90%) via distillation reduces production costs by 40%, aligning with green chemistry principles.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Isomer Selectivity (E:Z) |

|---|---|---|---|

| Batch (Ethanol) | 78–82 | 95–98 | 97:3 |

| Flow (Ethanol) | 85–88 | 98–99 | 99:1 |

| Microwave-Assisted | 80–83 | 97–98 | 96:4 |

Microwave-assisted synthesis (100°C, 20 minutes) offers rapid kinetics but requires specialized equipment.

Challenges and Troubleshooting

Isomer Control

Trace Z-isomer formation (<5%) occurs under acidic conditions; neutral pH during workup suppresses this.

Byproduct Mitigation

-

Dimerization : Avoid excess aldehyde and maintain dilute reaction conditions.

-

Oxidation : Use nitrogen sparging to prevent thiol oxidation to disulfides.

Analyse Chemischer Reaktionen

Types of Reactions

(5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

Substitution: The chlorine atoms on the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base, such as triethylamine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Amino or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity :

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has demonstrated efficacy against various bacterial strains and fungi. A study highlighted its potential as an antibacterial agent against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion tests .

Antitumor Properties :

This compound has also been investigated for its antitumor activity. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) through mechanisms involving the modulation of apoptotic pathways .

Agricultural Applications

Pesticidal Activity :

The compound has been evaluated for its insecticidal properties. Research has indicated that it can effectively control pests such as aphids and whiteflies, making it a candidate for use in agricultural pest management systems. Its application could provide an environmentally friendly alternative to conventional pesticides .

Materials Science Applications

Corrosion Inhibition :

Recent studies suggest that thiazole derivatives can serve as effective corrosion inhibitors for metals in acidic environments. The mechanism involves the adsorption of the compound onto metal surfaces, forming a protective layer that reduces corrosion rates. This application is particularly relevant in industries where metal components are exposed to harsh conditions .

Case Studies

Wirkmechanismus

The mechanism of action of (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one likely involves the interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzylidene group may enhance binding affinity and selectivity, while the thiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

The biological and physicochemical properties of thiazol-4(5H)-one derivatives are highly dependent on substituents on the benzylidene moiety. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dichloro substitution (target compound) introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to electron-donating groups like 4-N(CH₃)₂ .

- Molecular Weight and Lipophilicity: The dichloro derivative has the highest molecular weight (290.19 g/mol), likely increasing lipophilicity and membrane permeability compared to mono-substituted analogs .

Isomerism (E/Z Configuration)

The E/Z configuration of the benzylidene double bond significantly impacts biological activity. For example:

- (5E)-5-[4-(Dimethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one (E-isomer) exhibits distinct spectral properties and stability compared to its Z-isomer due to steric and electronic differences .

- The target compound’s E-configuration may favor planar alignment, optimizing interactions with biological targets like enzymes or DNA .

Table 2: Reported Bioactivities of Selected Analogs

Key Findings :

- The target compound’s dichloro substitution may enhance phosphatase or kinase inhibition, as seen in related thiazolidinones .

- Antimicrobial activity is structure-dependent: electron-withdrawing groups (e.g., Cl, F) correlate with improved efficacy against Gram-positive bacteria and fungi .

Biologische Aktivität

(5E)-5-(3,4-Dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, with the chemical formula CHClNOS, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of thiazole derivatives known for their diverse pharmacological properties, including antimicrobial, antifungal, and antitumor activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The compound showed notable activity against Candida species, which is crucial for developing antifungal treatments .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is sought after in skin-whitening agents. The compound's ability to inhibit tyrosinase was assessed with the following results:

| Compound | IC (µM) |

|---|---|

| This compound | 150 ± 10 |

| Kojic Acid | 100 ± 15 |

These results suggest that the compound possesses a moderate inhibitory effect on tyrosinase compared to established inhibitors like kojic acid .

Cytotoxicity Studies

Cytotoxicity assays were performed on various cell lines to evaluate the safety profile of the compound. The following table summarizes the findings:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | >200 |

| MCF-7 (breast cancer) | 120 ± 20 |

| Normal Human Fibroblasts | >250 |

The results indicate that while the compound shows cytotoxic effects on cancer cell lines, it remains relatively safe for normal cells .

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. Molecular docking studies have suggested that the compound binds effectively to the active sites of target enzymes such as tyrosinase and bacterial DNA gyrase. The binding interactions include hydrogen bonds and hydrophobic interactions that stabilize the complex .

Case Studies

- Antimicrobial Efficacy : A study involving clinical isolates of Staphylococcus aureus demonstrated that treatment with this compound led to a significant reduction in bacterial load in vitro. The study highlighted its potential as an alternative treatment for antibiotic-resistant strains.

- Cosmetic Applications : In cosmetic formulations aimed at skin lightening, preliminary trials indicated that incorporating this thiazole derivative resulted in a marked decrease in melanin synthesis in human epidermal melanocytes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (5E)-5-(3,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one?

- Methodological Answer : The compound can be synthesized via a condensation reaction between 2-mercaptothiazol-4(5H)-one and 3,4-dichlorobenzaldehyde under basic conditions. Key variables include solvent choice (ethanol/methanol), base type (NaOH/KOH), temperature (reflux conditions), and reaction time. Systematic optimization involves varying these parameters and monitoring yield via HPLC or TLC. Purification typically employs recrystallization or column chromatography. Similar protocols for structurally related thiazolidinones suggest yields improve with inert atmospheres and controlled moisture levels .

Q. How should researchers characterize the structural configuration (E/Z isomerism) and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the E-configuration via coupling constants and chemical shifts of the benzylidene proton (δ ~7.5–8.5 ppm) and thiazole carbons.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., S(6) ring motifs in thiazole derivatives) to validate stereochemistry .

- HPLC-MS : Assess purity (>95%) and detect byproducts.

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Curves : Monitor bactericidal kinetics over 24 hours.

- Cytotoxicity Screening : Pair with mammalian cell lines (e.g., HEK-293) to establish selectivity indices. Reference protocols from studies on analogous dichlorophenyl-thiazole derivatives .

Advanced Research Questions

Q. How can computational tools elucidate the compound’s mechanism of action against biological targets?

- Methodological Answer :

- Molecular Docking : Use software (e.g., MOE, AutoDock) to model interactions with enzymes like dihydrofolate reductase or bacterial topoisomerases. Focus on hydrogen bonding with the mercapto group and hydrophobic interactions with the dichlorophenyl moiety.

- QSAR Modeling : Corrogate substituent effects (e.g., Cl position) with bioactivity data to predict optimized analogs .

Q. What experimental designs are suitable for investigating environmental degradation pathways?

- Methodological Answer :

- Hydrolysis/Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) and varying pH conditions (2–12). Monitor degradation via LC-MS and identify metabolites (e.g., hydrolyzed thiazole ring).

- Ecotoxicology Assays : Assess effects on Daphnia magna or algae using OECD guidelines. Reference frameworks from environmental fate studies of chlorinated heterocycles .

Q. How can researchers resolve contradictions in published data on the compound’s pharmacokinetic properties?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets across studies, adjusting for variables like solvent polarity in solubility tests or assay protocols (e.g., serum protein binding).

- Reproducibility Trials : Replicate key studies under standardized conditions (e.g., pH 7.4 buffer for solubility measurements).

- Advanced Analytics : Use PBPK modeling to reconcile in vitro-in vivo discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.